molecular formula C9H14F3N3O B2512745 1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol CAS No. 866135-57-1

1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol

Cat. No.: B2512745
CAS No.: 866135-57-1
M. Wt: 237.226
InChI Key: JOLZMTKSWYKILU-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol is a fluorinated organic compound with the molecular formula C9H14F3N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 3-(1H-imidazol-1-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and imidazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-trifluoro-2-propanol: A related compound with similar fluorinated properties but lacking the imidazole group.

    1,1,1,3,3,3-hexafluoro-2-propanol: Another fluorinated alcohol with different chemical properties and applications.

Uniqueness

1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol is unique due to the presence of both trifluoromethyl and imidazole groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-(3-imidazol-1-ylpropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O/c10-9(11,12)8(16)6-13-2-1-4-15-5-3-14-7-15/h3,5,7-8,13,16H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLZMTKSWYKILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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